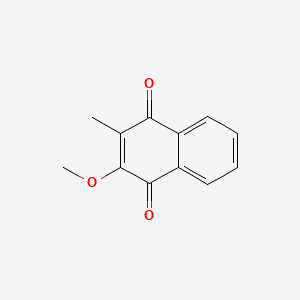

2-Methoxy-3-methyl-1,4-naphthoquinone

描述

Overview of Naphthoquinone Derivatives in Chemical Biology

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914), characterized by a 1,4-dione structure on the naphthalene ring. redalyc.org These compounds are widely distributed in nature as secondary metabolites in plants, fungi, and microorganisms. redalyc.orgresearchgate.net In the realm of chemical biology, naphthoquinones are of significant interest due to their diverse and potent biological activities. researchgate.netnih.gov

The pharmacological properties of naphthoquinone derivatives are extensive and include antibacterial, antifungal, antiviral, antiparasitic, anti-inflammatory, and anticancer effects. redalyc.orgmdpi.comeurekaselect.com The mechanism of action for these activities is often attributed to two primary chemical reactions:

Redox Cycling: Naphthoquinones can accept one or two electrons to form semiquinone or hydroquinone (B1673460) species, which can then react with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide (B77818) radicals. nih.goveurekaselect.comnih.gov This induction of oxidative stress can lead to cellular damage and apoptosis, a key mechanism in their anticancer activity. nih.govmdpi.com

Electrophilicity: The α,β-unsaturated carbonyl system makes the naphthoquinone ring an electrophile, susceptible to nucleophilic attack (1,4-Michael addition) from biological macromolecules like proteins and DNA. nih.govnih.gov This can lead to the inactivation of critical enzymes or disruption of DNA replication. nih.gov

Prominent examples of naturally occurring naphthoquinones include lawsone (from the henna plant), juglone (B1673114) (from walnuts), and plumbagin (B1678898) (from the Plumbago genus), which have been utilized in traditional medicine for centuries. redalyc.org The 1,4-naphthoquinone (B94277) core is also a scaffold for several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, highlighting the therapeutic relevance of this chemical class. mdpi.com

Significance of 2-Methoxy-3-methyl-1,4-naphthoquinone as a Research Target

This compound is a specific derivative that has garnered attention from the scientific community. It is a naturally occurring compound, having been isolated from various plant sources, most notably from the genus Impatiens, including species like Impatiens balsamina and Impatiens glandulifera. smolecule.com Its chemical formula is C₁₂H₁₀O₃.

The significance of this particular molecule as a research target stems from its unique biological profile, which is influenced by the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) substituents on the naphthoquinone ring. These groups modify the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and interaction with biological targets.

Initial research has uncovered several promising biological activities for this compound:

Neural Regeneration: Studies have shown that it can stimulate the proliferation and phagocytic activity of olfactory ensheathing cells, which play a crucial role in repairing nerve damage. smolecule.com

Antimicrobial Properties: The compound has demonstrated notable antimicrobial activity. For instance, it has shown potent bactericidal effects against multiple antibiotic-resistant strains of Helicobacter pylori, a bacterium linked to gastric cancer. nih.gov

Cytotoxicity: Like many naphthoquinones, it exhibits cytotoxic effects, particularly at higher concentrations, making it a subject of interest in cancer research. smolecule.com

The presence of this compound in traditional medicinal plants, combined with its demonstrated bioactivities, makes it a compelling target for further investigation and potential development of new therapeutic agents. smolecule.comnih.gov

Scope and Research Focus within Academic Inquiry

Academic research on this compound encompasses several key areas, from fundamental chemistry to biological evaluation. The primary research focuses include:

Synthesis and Chemical Modification: While the compound can be isolated from natural sources, researchers are also developing synthetic routes to produce it and its analogs. Methods often involve the methylation of 1,4-naphthoquinone precursors or oxidative reactions of naphthalene derivatives. smolecule.com Furthermore, the core structure is used as a starting point for creating new derivatives through reactions like nucleophilic substitution to explore structure-activity relationships. semanticscholar.orgresearchgate.net

Biological Activity Screening: A significant portion of the research involves screening the compound for a wide range of biological effects. This includes evaluating its efficacy against various cancer cell lines, bacteria, and fungi. nih.govsemanticscholar.org For example, studies have assessed its inhibitory concentrations against different cancer cell types and its minimum inhibitory concentrations (MICs) against microbial strains.

Mechanism of Action Studies: Researchers are investigating how this compound exerts its biological effects at the molecular level. This includes studying its ability to interact with DNA, its potential to inhibit key enzymes like topoisomerases, and its capacity to induce oxidative stress through redox cycling. smolecule.comsemanticscholar.org

The following table summarizes some of the reported biological activities and research findings for this compound and related derivatives.

| Research Area | Focus | Key Findings |

| Antimicrobial Activity | Helicobacter pylori | Exhibited potent bactericidal activity against antibiotic-resistant strains, with MICs ranging from 0.156–0.625 μg/mL. nih.gov |

| Neural Cell Proliferation | Olfactory Ensheathing Cells | Shown to enhance cell proliferation and stimulate phagocytic activity, suggesting potential for neural regeneration. smolecule.com |

| Anticancer Research | Cytotoxicity against Cancer Cell Lines | Naphthoquinone derivatives, including those synthesized from similar precursors, show cytotoxic effects against human lung (H460), breast (MDA-MB-231), and ovarian (A2780) cancer cells. semanticscholar.org |

| Chemical Synthesis | Nucleophilic Substitution | The methoxy group can be replaced by various nucleophiles to create a library of new derivatives for biological testing. semanticscholar.orgresearchgate.net |

| Biomolecular Interactions | DNA Interaction | Like other naphthoquinones, it is studied for its potential to interact with DNA through covalent and non-covalent mechanisms. smolecule.com |

This focused inquiry aims to fully characterize the chemical properties and biological potential of this compound, paving the way for its potential application in medicine and biotechnology.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5416-18-2 |

|---|---|

分子式 |

C12H10O3 |

分子量 |

202.21 g/mol |

IUPAC 名称 |

2-methoxy-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O3/c1-7-10(13)8-5-3-4-6-9(8)11(14)12(7)15-2/h3-6H,1-2H3 |

InChI 键 |

CNZJAOOYWYLTEC-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)OC |

产品来源 |

United States |

Occurrence and Natural Product Chemistry

Identification and Isolation from Biological Sources

The discovery and extraction of 2-Methoxy-3-methyl-1,4-naphthoquinone are rooted in the field of natural product chemistry, which focuses on isolating and identifying chemical substances from living organisms.

This naphthoquinone derivative has been identified and isolated from several plant species. It is notably found in members of the Balsaminaceae family, particularly the genus Impatiens. Research has confirmed its presence in the aerial parts, leaves, flowers, and roots of species such as Impatiens balsamina (Garden Balsam) and the invasive species Impatiens glandulifera (Himalayan Balsam). smolecule.comnih.govunizg.hrscite.ainih.gov Another species, Impatiens balfourii, has also been shown to contain the compound. unizg.hr Beyond the Impatiens genus, this compound has also been isolated from the roots of Rubia yunnanensis and from Swertia calycina. nih.gov

Table 1: Plant Sources of this compound

| Plant Species | Family | Part of Plant |

|---|---|---|

| Impatiens glandulifera (Himalayan Balsam) | Balsaminaceae | Leaves, Flowers, Roots, Nectaries |

| Impatiens balsamina (Garden Balsam) | Balsaminaceae | Aerial Parts |

| Impatiens balfourii | Balsaminaceae | Leaves, Flowers |

| Rubia yunnanensis | Rubiaceae | Roots |

| Swertia calycina | Gentianaceae | Not specified |

The 1,4-naphthoquinone (B94277) structural motif is common in a wide array of natural products found across the plant and microbial kingdoms. redalyc.orgresearchgate.net These compounds share a core chemical framework but differ in their substituent groups, leading to a diversity of chemical properties. Notable examples include Lawsone (2-hydroxy-1,4-naphthoquinone), the primary pigment in the henna plant (Lawsonia inermis), and Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), an allelopathic compound found in walnuts (Juglans species). nih.govredalyc.org Other significant natural naphthoquinones include Plumbagin (B1678898), Lapachol, and Shikonin (B1681659), each originating from different plant families and possessing distinct biological roles. nih.govresearchgate.netnih.gov The fungus Ophiocordyceps unilateralis is also a source of various naphthoquinone derivatives, such as erythrostominone. wikipedia.org

Table 2: Examples of Naturally Occurring 1,4-Naphthoquinone Derivatives

| Compound Name | Natural Source (Example) | Key Structural Feature |

|---|---|---|

| Lawsone | Lawsonia inermis (Henna) | Hydroxy group at C2 |

| Juglone | Juglans nigra (Black Walnut) | Hydroxy group at C5 |

| Plumbagin | Plumbago indica | Hydroxy at C5, Methyl at C2 |

| Lapachol | Tabebuia impetiginosa (Pau d'arco) | Prenyl side chain at C2 |

| Shikonin | Lithospermum erythrorhizon | Alkannin side chain at C2 |

The isolation of this compound from plant material follows established protocols in phytochemistry. A common approach is bioactivity-guided fractionation, where extracts are systematically separated, and the resulting fractions are tested for a specific activity to guide the isolation of the active compound. nih.govresearchgate.net

The process typically begins with the extraction of dried and powdered plant material using a solvent, such as methanol (B129727) or ethanol. scite.ainih.gov This crude extract then undergoes solvent-solvent partitioning to separate compounds based on their polarity. Further purification is achieved through chromatographic techniques. Column chromatography is a fundamental method used to separate the components of the mixture. scite.ai For more precise separation and quantification, High-Performance Liquid Chromatography (HPLC) is often employed. unizg.hr Once a pure compound is isolated, its structure is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Biosynthetic Pathways and Metabolic Engineering

The biosynthesis of naphthoquinones in plants is a complex process that originates from primary metabolism. The core aromatic structure is derived from the shikimate pathway, which then feeds into specialized downstream pathways.

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgamazonaws.comwikipedia.org This pathway is also the starting point for a vast array of secondary metabolites, including naphthoquinones. wikipedia.orgresearchgate.net The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgresearchgate.net Through a series of seven enzymatic steps, this leads to the formation of chorismate, a critical branch-point intermediate. amazonaws.comresearchgate.net Chorismate serves as the direct precursor for the subsequent o-succinylbenzoate pathway, which leads to the formation of the naphthoquinone skeleton. researchgate.netresearchgate.net

Following the formation of chorismate, the biosynthesis of most plant naphthoquinones proceeds via the o-succinylbenzoate (OSB) pathway. nih.govresearchgate.net In this pathway, chorismate is first converted to isochorismate. researchgate.net The enzyme o-succinylbenzoate synthase (OSBS) then catalyzes the conversion of isochorismate to o-succinylbenzoic acid (OSB). researchgate.netebi.ac.uknih.gov

The subsequent steps involve the activation of OSB to its coenzyme A thioester, OSB-CoA, a reaction mediated by OSB-CoA ligase. researchgate.net This activated intermediate then undergoes an intramolecular cyclization reaction, catalyzed by DHNA synthase, to form 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.netbiorxiv.org DHNA is the key naphthoquinone head-group precursor. researchgate.net The final steps to produce specific naphthoquinones like this compound involve a series of decarboxylation, hydroxylation, methylation, and other modification reactions, though the precise enzymatic sequence for this specific compound is a subject of ongoing research. nih.gov

Role of O-Methyltransferases and Other Enzymes in Naphthoquinone Modification

The structural diversity of naphthoquinones in nature is largely attributable to the activity of various modifying enzymes that decorate the basic naphthoquinone core. These enzymatic modifications, such as methylation, hydroxylation, and glycosylation, are crucial for altering the compound's solubility, stability, and biological function.

O-Methyltransferases (OMTs) are a significant family of enzymes in the secondary metabolism of plants, responsible for catalyzing the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate. cdnsciencepub.comconcordia.canih.gov This O-methylation is a key step in the biosynthesis of many natural products, including flavonoids, phenylpropanoids, and alkaloids. cdnsciencepub.comresearchgate.net In the context of naphthoquinones, OMTs play a pivotal role in creating methoxy-substituted derivatives. For instance, the formation of the related compound 2-methoxy-1,4-naphthoquinone (B1202248), found in species of the genus Impatiens, is almost certainly carried out by an S-adenosylmethionine-dependent O-methyltransferase. nih.gov This process not only contributes to the structural variety of naphthoquinones but can also enhance their antimicrobial activity and alter their lipophilicity. koreascience.kr

Beyond methylation, other enzymes are integral to the modification of the naphthoquinone framework. These include:

Hydroxylases: Often belonging to the cytochrome P450 or 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) families, these enzymes introduce hydroxyl groups onto the naphthoquinone ring. This is a critical step in the biosynthesis of compounds like juglone from 1,4-naphthoquinone. nih.gov

Glycosyltransferases (GTs): These enzymes attach sugar moieties to the naphthoquinone molecule, a process known as glycosylation. This modification generally increases the solubility and stability of the compound and can render it biologically inactive, allowing the plant to store it in large quantities without autotoxicity. nih.gov For glycosylation to occur, the quinone substrate often needs to be in its reduced hydroquinone (B1673460) form, implicating the action of oxidoreductases. nih.gov

Geranyltransferases: In the biosynthesis of certain naphthoquinones like shikonin, a geranyltransferase (specifically, p-hydroxybenzoate:geranyltransferase or PGT) catalyzes the addition of a geranyl diphosphate (B83284) (GPP) side chain to a precursor molecule. nih.gov

The table below summarizes the key enzymes involved in the modification of naphthoquinones and their specific functions.

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Function |

| O-Methyltransferases (OMTs) | S-adenosylmethionine-dependent O-methyltransferase | Hydroxylated Naphthoquinone, SAM | Methoxy-substituted Naphthoquinone | Adds a methyl group, altering lipophilicity and bioactivity. nih.govkoreascience.kr |

| Hydroxylases | Cytochrome P450, 2-ODD | 1,4-Naphthoquinone | Juglone (5-hydroxy-1,4-naphthoquinone) | Introduces a hydroxyl group to the aromatic ring. nih.gov |

| Glycosyltransferases (GTs) | Benzoquinone-specific GTs | Hydrojuglone (reduced juglone) | Hydrojuglone glycoside | Attaches a sugar moiety, increasing solubility and stability for storage. nih.gov |

| Oxidoreductases | Not yet fully characterized | Juglone | Hydrojuglone | Reduces the quinone to a hydroquinone, preparing it for glycosylation. nih.gov |

| Geranyltransferases | p-Hydroxybenzoate: geranyltransferase (PGT) | 4-Hydroxybenzoic acid (4HBA), Geranyl diphosphate (GPP) | 3-Geranyl-4-hydroxybenzoate | Adds an isoprenoid side chain, a key step in shikonin biosynthesis. nih.gov |

Genetic and Metabolic Engineering Approaches for Enhanced Production

The production of high-value plant-derived natural products like naphthoquinones is often limited by low yields from natural sources. Genetic and metabolic engineering offer powerful strategies to overcome these limitations by optimizing biosynthetic pathways in either native plants or heterologous microbial systems. nih.govmpg.de The primary goal is to enhance the metabolic flux towards the target compound.

Several key strategies have been developed for this purpose:

Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in a pathway can significantly boost the production of the final product. frontiersin.orgnih.gov For naphthoquinones, this could involve overexpressing genes encoding for specific O-methyltransferases, hydroxylases, or enzymes from precursor pathways like the shikimate pathway.

Suppression of Competing Pathways: Metabolic pathways often branch, leading to the synthesis of multiple compounds from a common precursor. By down-regulating or knocking out genes in competing branches, metabolic flux can be redirected towards the desired naphthoquinone. frontiersin.orgnih.gov

Regulation of Transcription Factors: The expression of biosynthetic genes is often controlled by specific transcription factors. Overexpressing these regulatory proteins can simultaneously up-regulate multiple genes within the pathway, leading to a coordinated increase in production. frontiersin.org For example, the overexpression of the LeMYB1 transcription factor in Lithospermum erythrorhizon cell cultures led to increased expression of several genes in the shikonin biosynthetic pathway. nih.gov

Heterologous Production: Entire biosynthetic pathways can be transferred from a plant into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov These microorganisms can be cultivated in large-scale fermenters, offering a more controlled and scalable production platform compared to plant cultivation. nih.gov Optimizing precursor supply from the host's central metabolism is critical for the success of this approach. nih.govresearchgate.net

The following table outlines various metabolic engineering strategies and their potential application for enhancing the production of naphthoquinones.

| Strategy | Approach | Target Gene(s)/Protein(s) | Host Organism | Desired Outcome |

| Pathway Upregulation | Gene Overexpression | O-methyltransferase, Hydroxylase, Geranyltransferase | Plant cell cultures (Impatiens, Lithospermum), S. cerevisiae | Increased conversion of precursors to final naphthoquinone products. frontiersin.org |

| Precursor Channeling | Suppression of Competing Pathways | Enzymes diverting precursors to other secondary metabolites (e.g., flavonoids, lignin) | Native plants, engineered microbes | Increased availability of chorismate, 4HBA, or other key precursors for naphthoquinone synthesis. frontiersin.orgnih.gov |

| Global Regulation | Transcription Factor Overexpression | MYB family transcription factors | Plant cell cultures | Coordinated upregulation of multiple biosynthetic pathway genes. nih.gov |

| Heterologous Biosynthesis | Pathway Reconstruction | Entire set of biosynthetic genes for a specific naphthoquinone | E. coli, S. cerevisiae | Scalable and controllable production of the target compound in industrial fermenters. nih.gov |

These engineering approaches, underpinned by a deep understanding of the enzymatic machinery, provide a promising route to the sustainable and high-yield production of this compound and other valuable naphthoquinone compounds.

Chemical Synthesis and Derivatization Strategies

Established Synthetic Routes for 2-Methoxy-3-methyl-1,4-naphthoquinone

Several synthetic pathways have been established for the preparation of this compound, often involving multi-step processes that build upon simpler naphthalene (B1677914) or naphthoquinone precursors. These routes include electrophilic aromatic substitution, oxidation, and methylation reactions. smolecule.com

Nucleophilic Substitution Reactions in Naphthoquinone Synthesis

Nucleophilic substitution is a cornerstone of naphthoquinone chemistry, providing a versatile method for introducing a variety of substituents onto the quinone ring. semanticscholar.org Halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, are particularly useful precursors. researchgate.net These compounds possess highly electrophilic carbon centers, making them susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. semanticscholar.orgresearchgate.net

Depending on the reaction conditions and the nature of the nucleophile, either one or both halogen atoms can be replaced. researchgate.net For instance, reactions with amines often result in the monosubstituted product because the introduction of the electron-donating amino group deactivates the ring towards a second substitution. semanticscholar.org This reactivity allows for the sequential and controlled introduction of different functional groups.

Precursor Compounds and Reaction Conditions

The synthesis of this compound can be achieved through several distinct routes utilizing different precursor compounds and reaction conditions.

Another key strategy is the oxidation of a pre-functionalized naphthalene core. For example, 2-methoxy-3-methylnaphthol can be selectively oxidized to the corresponding 1,4-quinone isomer using reagents like iodobenzene (B50100) diacetate in dichloromethane. smolecule.com Additionally, the direct methylation of 1,4-naphthoquinone (B94277) derivatives using methylating agents such as iodomethane (B122720) in the presence of a base like silver oxide represents another viable synthetic route. smolecule.com

| Starting Material (Precursor) | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| 1,4-Naphthoquinone | 1. Methyl magnesium bromide in THF 2. Sodium methoxide (B1231860) in methanol (B129727) | This compound | Electrophilic Aromatic Substitution / Methoxylation |

| 2-Methoxy-3-methylnaphthol | Iodobenzene diacetate in dichloromethane | This compound | Oxidation |

| 1,4-Naphthoquinone Derivative | Iodomethane, Silver oxide | Methylated 1,4-Naphthoquinone | Methylation |

Synthesis of this compound Analogs and Derivatives

The modification of the this compound structure is crucial for developing new compounds with tailored properties. Synthetic strategies focus on altering the naphthoquinone core, introducing diverse functional groups, and controlling stereochemistry.

Modifications of the Naphthoquinone Core

Altering the fundamental naphthoquinone skeleton can significantly impact the compound's electronic and steric properties. One approach involves the synthesis of analogs with substituents on the aromatic portion of the ring system. For example, commercially available 5- and 6-nitro-2,3-dichloro-1,4-naphthoquinones can be used as starting materials. nih.gov The presence of the electron-withdrawing nitro group modifies the reactivity of the quinone and can influence its biological activity. These precursors can then undergo nucleophilic substitution reactions to introduce other functional groups, leading to a diverse library of core-modified analogs. nih.gov

Introduction of Diverse Functional Groups (e.g., Halogens, Nitrogen, Sulfur, Selenium)

A primary strategy for creating analogs is the introduction of various heteroatoms at the C2 and C3 positions of the naphthoquinone ring. The versatile precursor 2,3-dichloro-1,4-naphthoquinone is frequently employed for this purpose, as it readily reacts with a wide range of nucleophiles. researchgate.net

Nitrogen: Nitrogen-containing functional groups are commonly introduced through reactions with primary and secondary amines, anilines, and other nitrogen nucleophiles. semanticscholar.orgnih.gov These reactions typically proceed under mild conditions, often in solvents like ethanol, to yield mono- or di-substituted amino-naphthoquinones. nih.gov

Sulfur and Selenium: Sulfur and selenium functionalities can be incorporated by reacting halogenated naphthoquinones with various thiols and their selenium counterparts. researchgate.net These reactions lead to the formation of thioether and selenoether derivatives, respectively.

Halogens: Besides being useful leaving groups, halogens themselves can be key functional groups in final target molecules. The synthesis of various halogen-substituted naphthoquinones allows for the exploration of halogen bonding and other electronic effects on bioactivity.

| Functional Group | Typical Precursor | Typical Reagents | Resulting Derivative Class |

|---|---|---|---|

| Nitrogen | 2,3-Dichloro-1,4-naphthoquinone | Primary/secondary amines, anilines | Amino-naphthoquinones |

| Sulfur | 2,3-Dichloro-1,4-naphthoquinone | Thiols (e.g., aryl/alkyl thiols) | Thio-naphthoquinones |

| Oxygen | 2-Chloro-1,4-naphthoquinone | Sodium methoxide | Methoxy-naphthoquinones |

| Halogen | Lawsone (2-hydroxy-1,4-naphthoquinone) | Halogenating agents | Halo-naphthoquinones |

Stereoselective Synthesis of Naphthoquinone Analogs

The control of stereochemistry is critical when synthesizing complex analogs, particularly those with chiral centers or specific geometric isomers. In the context of naphthoquinone chemistry, this is often relevant when introducing complex side chains.

For example, in the synthesis of menaquinones (Vitamin K2 analogs), which feature a 2-methyl-1,4-naphthoquinone core and an isoprenoid side chain at the 3-position, controlling the stereochemistry of the double bonds within the side chain is essential. nih.gov Synthetic methods have been developed that retain the stereochemistry of the starting materials. For instance, the use of Grignard reagents prepared from specific geometric isomers of geranyl bromide or solanesyl bromide allows for the creation of MK-2 and MK-9, respectively, with high retention of the E-alkene configuration in the α-isoprene unit. nih.gov Similarly, intramolecular Friedel-Crafts-type reactions have been shown to proceed with high stereoselectivity, yielding E/Z ratios of up to 97:3. nih.gov These methods highlight the ability to achieve high levels of stereocontrol in the synthesis of complex naphthoquinone derivatives.

Synthesis of Hybrid Compounds

The strategy of molecular hybridization is a prominent approach in medicinal chemistry, focusing on the covalent linkage of two or more distinct pharmacophoric units to create a single hybrid molecule. nih.govnih.gov This methodology aims to develop novel compounds with potentially improved efficacy, dual-target activity, or modified pharmacokinetic profiles compared to the individual parent molecules. nih.govresearchgate.net The 1,4-naphthoquinone scaffold, due to its established biological activities, is considered a privileged structure and a valuable template for the design of such hybrids. nih.govnih.gov

While direct derivatization of this compound is one possible route, many synthetic strategies for naphthoquinone-based hybrids employ more reactive and versatile starting materials. Precursors such as 2,3-dichloro-1,4-naphthoquinone and 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) are frequently utilized due to their susceptibility to various chemical transformations, allowing for the introduction of diverse molecular fragments. mdpi.commdpi.commdpi.com

Several key synthetic methodologies are employed to construct these complex molecules:

Nucleophilic Substitution Reactions A fundamental and widely used method for synthesizing 1,4-naphthoquinone hybrids is through nucleophilic substitution. This approach typically involves the displacement of a good leaving group, such as a halogen, from the naphthoquinone ring by a nucleophile present on the partner molecule. The reaction of 2,3-dichloro-1,4-naphthoquinone is a common example, serving as a substrate for synthesizing a variety of derivatives. mdpi.com For instance, monosubstituted derivatives have been successfully synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with thymidine (B127349) and its analogues in the presence of potassium carbonate. mdpi.com Similarly, hydroxyphenylamino derivatives of 1,4-naphthoquinone have been prepared from the same precursor, which can then be further functionalized. mdpi.com

Click Chemistry "Click chemistry" encompasses a class of reactions that are rapid, efficient, and high-yielding, making them ideal for molecular hybridization. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example, used to form a stable 1,2,3-triazole ring that links the naphthoquinone core to another molecule. nih.gov This strategy has been employed to synthesize a series of ten 1,4-naphthoquinone derivatives linked to 1,2,3-triazoles, which were evaluated as potential anticancer agents. nih.gov The synthesis involves preparing a propargylated intermediate which then undergoes the "click" reaction with various benzyl (B1604629) azides. nih.gov Another powerful click chemistry tool is the Sulfur(VI)–Fluoride Exchange (SuFEx) reaction, which provides an effective method for late-stage functionalization of bioactive compounds, including the preparation of novel fluorosulfate (B1228806) derivatives of 1,4-naphthoquinone. mdpi.com

Multi-component Reactions (MCRs) Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that contains significant portions of all the initial components. nih.gov This approach allows for the rapid generation of complex and structurally diverse molecules from simple starting materials. Lawsone (2-hydroxy-1,4-naphthoquinone) is a particularly valuable substrate in MCRs for synthesizing a wide array of biologically relevant heterocyclic derivatives. mdpi.comnih.gov For example, novel 1,4-naphthoquinones possessing indole (B1671886) scaffolds have been prepared via a three-component reaction of 2-hydroxy-1,4-naphthoquinone, substituted salicylic (B10762653) aldehydes, and indoles using an Indium(III) triflate catalyst under solvent-free conditions. nih.gov

The following tables summarize the common precursors and examples of synthesized hybrid compounds based on the 1,4-naphthoquinone scaffold.

Table 1: Key Precursors for 1,4-Naphthoquinone Hybrid Synthesis

| Precursor | Common Name | Typical Reactions |

| 2,3-dichloro-1,4-naphthoquinone | Dichlone | Nucleophilic Substitution |

| 2-hydroxy-1,4-naphthoquinone | Lawsone | Multi-component Reactions, Michael Addition |

| 2-bromo-1,4-naphthoquinone | - | Nucleophilic Substitution, Cross-coupling |

Table 2: Examples of Synthesized 1,4-Naphthoquinone Hybrid Compounds

| Hybrid Class | Partner Moiety | Synthetic Method | Starting Naphthoquinone | Ref. |

| Naphthoquinone-Nucleoside | Thymidine Derivatives | Nucleophilic Substitution | 2,3-dichloro-1,4-naphthoquinone | mdpi.com |

| Naphthoquinone-Triazole | Substituted Benzyl Groups | Click Chemistry (CuAAC) | 1,4-naphthoquinone | nih.gov |

| Naphthoquinone-Indole | Substituted Indoles | Multi-component Reaction | 2-hydroxy-1,4-naphthoquinone | nih.gov |

| Naphthoquinone-Quinoline | 8-hydroxyquinoline | Nucleophilic Substitution | 2-bromo-1,4-naphthoquinone | nih.govmdpi.com |

| Naphthoquinone-Thioether | Substituted Benzenethiols | Michael Addition | 2-hydroxy-1,4-naphthoquinone | frontiersin.org |

Preclinical Investigation of Biological Activities

Anticancer and Antiproliferative Activities

Naphthoquinone derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including notable antitumor effects. Their mechanisms of action are diverse, often involving the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

The cytotoxic potential of naphthoquinone derivatives has been evaluated against a wide array of human cancer cell lines. While specific data for 2-Methoxy-3-methyl-1,4-naphthoquinone is limited, studies on the closely related 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) have demonstrated significant cytotoxic effects.

For instance, MNQ has been shown to induce apoptosis in A549 lung adenocarcinoma cells. nih.gov This process is mediated by signaling pathways stimulated by oxidative DNA damage resulting from an increase in reactive oxygen species. nih.gov In the context of breast cancer, MNQ has been observed to suppress the invasion and migration of the highly metastatic MDA-MB-231 cell line. nih.gov

General studies on other naphthoquinone derivatives have shown potent activity against various cancer types. For example, certain derivatives have demonstrated cytotoxicity against melanoma, breast, and ovarian cancer cell lines, with IC50 values ranging from 1 to 20 μM. nih.gov Similarly, some acylated naphthohydroquinones have exhibited selective cytotoxic effects against leukemia and lymphoma cells. nih.gov In gastric cancer, novel 1,4-naphthoquinone (B94277) derivatives have been found to significantly inhibit the viability of cancer cells while showing no significant cytotoxic effect on normal cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Naphthoquinone Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC50 / EC50 | Reference |

|---|---|---|---|---|

| 2-methoxy-1,4-naphthoquinone (MNQ) | A549 | Lung Adenocarcinoma | Not Specified | nih.gov |

| Naphthoquinone Heterodimers | MDA-MB-435 | Melanoma | 1 - 20 µM | nih.gov |

| Naphthoquinone Heterodimers | MDA-MB-231 | Breast Cancer | 1 - 20 µM | nih.gov |

| Naphthoquinone Heterodimers | OVCAR3 | Ovarian Cancer | 1 - 20 µM | nih.gov |

| 2-Acylated-1,4-naphthohydroquinones | Various | Leukemia/Lymphoma | Low micromolar concentrations | nih.gov |

| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS | Gastric Cancer | Not Specified | nih.gov |

Note: This table includes data for various naphthoquinone derivatives due to the limited availability of specific cytotoxicity data for this compound.

The metastatic spread of cancer is a primary contributor to mortality, making the inhibition of cancer cell migration and invasion a critical therapeutic goal. Research on 2-methoxy-1,4-naphthoquinone (MNQ) has shown its potential as an anti-metastatic agent.

In a study focusing on the human metastatic breast cancer cell line MDA-MB-231, MNQ demonstrated a dose-dependent inhibition of cell invasion across a Matrigel barrier at concentrations ranging from 0 to 7.5 μM. nih.gov Furthermore, in wound-healing migration assays, MNQ also exhibited a dose-dependent inhibition of cell migration. nih.gov

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Certain naphthoquinone derivatives have been shown to interfere with this process, leading to cell cycle arrest and subsequent apoptosis.

For example, some novel 1,4-naphthoquinone derivatives have been found to induce cell cycle arrest at the G2/M phase in human gastric cancer cells. nih.gov This effect was associated with the inhibition of the Akt signaling pathway. nih.gov In the case of 2-methoxy-1,4-naphthoquinone (MNQ), its induction of apoptosis in A549 lung cancer cells was found to be independent of cell cycle arrest. nih.gov

Colony formation assays are used to determine the ability of a single cell to grow into a colony, a measure of its self-renewal and proliferative capacity. A study on 8-Hydroxy-2-methoxy-1,4-naphthoquinone (HMNQ), a related natural compound, demonstrated that it inhibited colony formation in human cancer cells, indicating its potential to suppress cancer cell proliferation and survival. researchgate.net The minimum bactericidal concentration (MBC) of a compound, which can be determined through colony formation enumeration, represents the lowest concentration that results in complete inhibition of colony formation. nih.gov

Antimicrobial Activities

Naphthoquinones are also recognized for their antimicrobial properties against a range of pathogens.

The antibacterial potential of 2-methoxy-1,4-naphthoquinone (MNQ) has been particularly noted against Helicobacter pylori, a bacterium strongly associated with gastric cancer. nih.govnih.gov In a study evaluating its efficacy against multiple antibiotic-resistant strains of H. pylori, MNQ exhibited significant anti- and bactericidal activity. nih.gov

The minimum inhibitory concentrations (MICs) for MNQ were found to be in the range of 0.156–0.625 μg/mL, and the minimum bactericidal concentrations (MBCs) were in the range of 0.313–0.625 μg/mL. nih.gov Notably, the activity of MNQ was comparable to that of amoxicillin. nih.gov The bactericidal action of MNQ against H. pylori was also observed to be dose-dependent. nih.gov

Table 2: Antibacterial Efficacy of 2-methoxy-1,4-naphthoquinone (MNQ) against Helicobacter pylori

| Parameter | Concentration Range (μg/mL) | Reference |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.156–0.625 | nih.gov |

Antifungal Properties (e.g., against Candida species)

Naphthoquinones as a chemical class have demonstrated notable antifungal capabilities. While direct and extensive research on the antifungal properties of this compound is limited, studies on closely related analogs, particularly 2-methoxy-1,4-naphthoquinone, provide significant insights into its potential efficacy against various fungal pathogens, including opportunistic yeasts like Candida species.

One study investigated the minimum inhibitory concentrations (MICs) of 2-methoxy-1,4-naphthoquinone against a panel of clinically relevant fungi. The results indicated a broad spectrum of activity, with notable effectiveness against several Candida species. For instance, the MIC of 2-methoxy-1,4-naphthoquinone against Candida albicans was determined to be 25 μg/mL. nih.gov This suggests that the methoxy (B1213986) group at the 2-position contributes to its antifungal action. The fungicidal or fungistatic nature of this activity was also explored, revealing that for some strains, naphthoquinones can be fungicidal. nih.gov

The mechanism of antifungal action for some naphthoquinones has been suggested to involve interference with fungal membrane permeability, leading to the leakage of essential intracellular components. nih.gov However, it was also observed that the antifungal activity of another derivative, 2,3-dibromo-1,4-naphthoquinone, was not significantly affected by the presence of exogenous ergosterol, a key component of the fungal cell membrane, suggesting that its primary mechanism may not be direct interaction with ergosterol. nih.gov

The following table summarizes the in vitro antifungal activity of 2-methoxy-1,4-naphthoquinone against various fungal strains.

Table 1: Antifungal Activity of 2-methoxy-1,4-naphthoquinone

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|

| Candida albicans | 25 |

| Candida krusei | 25 |

| Candida tropicalis | 50 |

| Trichophyton mentagrophytes | 6.25 |

| Trichophyton rubrum | 12.5 |

Antiviral Effects

The antiviral potential of naphthoquinone derivatives has been an area of active research, with studies demonstrating efficacy against a range of viruses. nih.gov While specific studies focusing solely on this compound are not extensively detailed in the available literature, the broader class of 1,4-naphthoquinones has shown promise.

The mechanisms through which naphthoquinones exert their antiviral effects are thought to be multifaceted, potentially involving the inhibition of viral enzymes, interference with viral replication processes, and the generation of reactive oxygen species that can damage viral components. nih.gov For example, certain naphthoquinone derivatives have been found to inhibit key viral enzymes such as reverse transcriptase in HIV-1.

Research on other substituted naphthoquinones has provided evidence of their ability to control viral replication. For instance, some 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives have demonstrated significant inhibitory activity against Herpes Simplex Virus-1 (HSV-1). nih.gov These findings underscore the potential of the naphthoquinone scaffold as a basis for the development of new antiviral agents. Further investigation is required to specifically elucidate the antiviral activity and spectrum of this compound.

Antiparasitic Activities (e.g., Antischistosomal)

Schistosomiasis is a significant parasitic disease, and the search for new effective treatments is ongoing. Naphthoquinones have been identified as a class of compounds with potential antiparasitic properties. While direct studies on the antischistosomal activity of this compound are limited, research on other naphthoquinones provides a basis for its potential in this area.

Studies on related compounds have indicated that the structural features of naphthoquinones play a crucial role in their activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. The mechanism of action is often linked to the generation of reactive oxygen species, which can induce oxidative stress in the parasite.

For example, a study on dehydrodieugenol (B1670544) B, a neolignan with structural similarities to some natural products, demonstrated significant in vitro activity against adult S. mansoni worms, with an EC50 value of 31.9 μM. nih.gov While this is not a naphthoquinone, it highlights that compounds capable of influencing redox balance can be effective against this parasite. Further preclinical studies are needed to specifically evaluate the antischistosomal efficacy of this compound and to determine its potential as a lead compound for the development of new antiparasitic drugs.

Antioxidant Properties

Radical Scavenging Capabilities

Naphthoquinones are known to possess dual pro-oxidant and antioxidant properties, depending on the cellular environment and the specific substituents on the quinone ring. The antioxidant activity is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress.

Modulation of Antioxidant Enzyme Activity (in vitro and in vivo preclinical models)

Beyond direct radical scavenging, this compound may exert its antioxidant effects through the modulation of endogenous antioxidant defense systems. A key pathway in cellular protection against oxidative stress is the Keap1-Nrf2 pathway. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the expression of numerous antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1). nih.gov

A study identified the closely related compound, 2-methoxy-1,4-naphthoquinone, as a potential molecular target of Nrf2. nih.gov This suggests that this compound could potentially activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes. Activation of Nrf2 typically involves its dissociation from its inhibitor, Keap1, and its subsequent translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. nih.gov The induction of enzymes like HO-1 can provide a more sustained antioxidant and anti-inflammatory response. nih.gov Further research is necessary to confirm the ability of this compound to activate Nrf2 and to quantify its effects on the expression and activity of specific antioxidant enzymes in both in vitro and in vivo preclinical models.

Anti-inflammatory Activities

The anti-inflammatory properties of 1,4-naphthoquinone derivatives are an area of growing interest. These compounds have been shown to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Inflammation is a complex biological response involving the activation of immune cells and the release of various signaling molecules. Macrophages, for instance, play a central role in the inflammatory process and, when stimulated (e.g., by lipopolysaccharide - LPS), they produce pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. nih.gov

Studies on various 1,4-naphthoquinone derivatives have demonstrated their ability to inhibit the production of NO in LPS-stimulated macrophages, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov This inhibition is often a result of the downregulation of the inducible nitric oxide synthase (iNOS) enzyme.

Furthermore, 1,4-naphthoquinone itself has been identified as a potent inhibitor of Interleukin-1 receptor-associated kinase 1 (IRAK1), a critical enzyme in the Toll-like receptor (TLR) signaling pathway that leads to the activation of the transcription factor NF-κB and the subsequent production of inflammatory cytokines. nih.gov The inhibition of IRAK1 by 1,4-naphthoquinone was shown to suppress the production of key pro-inflammatory cytokines, including IL-6, IL-8, IL-1β, and TNF-α in human macrophage-like cells. nih.gov Given that this compound shares the core 1,4-naphthoquinone structure, it is plausible that it exerts its anti-inflammatory effects through similar mechanisms.

The following table presents the inhibitory effects of various 1,4-naphthoquinone derivatives on nitric oxide production in LPS-stimulated RAW 264.7 macrophages, providing a comparative context for the potential anti-inflammatory activity of this compound.

Table 2: Inhibitory Effects of 1,4-Naphthoquinone Derivatives on NO Production

| Compound | IC50 (μM) on NO Production |

|---|---|

| Talanaphthoquinone A | 1.7 |

| 2-acetonyl-3-methyl-5-hydroxy-7-methoxy-naphthazarin | 13.7 |

| 6-[1-(acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | 1.8 |

| 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione | 12.3 |

| Solaniol | 15.5 |

| Javanicin | 2.1 |

Other Specialized Biological Functions

Mitochondrial Complex I Bypass Activity

Deficiencies in mitochondrial complex I, a critical component of the oxidative phosphorylation system, are implicated in various diseases. Molecules capable of rescuing cellular respiration by bypassing this complex are of significant therapeutic interest. This compound has been identified as one such agent.

In a study utilizing a cellular model of complex I deficiency, this compound was shown to possess complex I bypass activity. nih.gov This function allows for the restoration of the oxidative phosphorylation pathway by providing an alternative route for electrons to enter the electron transport chain. This activity is shared with other structurally related 1,4-naphthoquinones, which are recognized for their ability to rescue mitochondrial function in the face of complex I impairment. nih.gov The identification of this capability expands the group of molecules that can be used as tool compounds for investigating diseases related to complex I dysfunction. nih.gov

| Compound Name | Observed Activity | Source Reference |

|---|---|---|

| This compound | Complex I Bypass Activity | nih.gov |

| Menadione (B1676200) | Complex I Bypass Activity | nih.gov |

| 2-Methoxy-1,4-naphthoquinone | Complex I Bypass Activity | nih.gov |

| Chimaphilin | Complex I Bypass Activity | nih.gov |

| 3-Chloro-chimaphilin | Complex I Bypass Activity | nih.gov |

| Dehydro-α-lapachone | Complex I Bypass Activity | nih.gov |

| Dehydroiso-α-lapachone | Complex I Bypass Activity | nih.gov |

Proteasome Inhibition

The proteasome is a crucial cellular complex responsible for protein degradation, and its inhibition has emerged as a target in various therapeutic areas. The potential for naphthoquinone analogs to act as proteasome inhibitors has been explored. In studies of the compound PI-083, a chloronaphthoquinone, the chlorine at the 2-position of the naphthoquinone structure was found to be essential for its chymotrypsin-like (CT-L) proteasome inhibitory activity. nih.gov

Research into the structure-activity relationship of these compounds revealed that replacing the chloride in PI-083 with a methyl group, as is present in this compound, was detrimental to its in vitro CT-L inhibitory activity, with resulting compounds showing an IC₅₀ greater than 100 µM. nih.gov This suggests that the specific substitution pattern on the naphthoquinone ring is critical for this particular biological function.

Neuroprotective Potential

The neuroprotective effects of the broader class of 1,4-naphthoquinones have been a subject of scientific inquiry, particularly in models of neurodegenerative diseases. These compounds are noted for their antioxidant and free radical scavenging activities. nih.gov Their protective effects are often associated with the suppression of oxidative stress, reduction of reactive oxygen species (ROS) and nitric oxide (NO) formation, and the normalization of mitochondrial function. nih.govmdpi.com

| Mechanism | Observed Effect in Neuronal Models | Source Reference |

|---|---|---|

| Antioxidant Activity | Suppression of oxidative stress and free radical scavenging | nih.gov |

| ROS/NO Reduction | Decreased formation of reactive oxygen species and nitric oxide | nih.govmdpi.com |

| Mitochondrial Function | Restoration of mitochondrial membrane potential | nih.govmdpi.com |

Cardioprotective and Anti-ischemic Effects

The therapeutic potential of 1,4-naphthoquinone derivatives extends to cardioprotective and anti-ischemic properties. nih.gov While direct studies on this compound are limited in this specific context, research on related compounds provides some insight. For instance, menadione (2-methyl-1,4-naphthoquinone) has been shown to produce positive inotropic effects on myocardial contractility. nih.gov However, this effect was also followed by a non-reversible increase in resting force, suggesting complex effects on cardiac muscle. nih.gov The mechanism for this observed toxicity appeared to be related to the impairment of thiol groups of proteins like Ca-ATPase. nih.gov These findings highlight the diverse and structure-dependent activities of naphthoquinones in cardiac tissues.

Mechanisms of Action at the Cellular and Molecular Level

Redox Cycling and Reactive Oxygen Species (ROS) Generation

A key feature of many naphthoquinones is their ability to undergo redox cycling, a process that can significantly alter the cellular redox environment. This involves the sequential reduction and oxidation of the quinone molecule.

Naphthoquinones are known to induce oxidative stress in cellular systems through their redox-cycling properties. This process involves the transfer of electrons from cellular reductants, such as NADPH, to the naphthoquinone, forming a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide (B77818) radicals, regenerating the parent naphthoquinone, which can then repeat the cycle. This continuous generation of superoxide radicals leads to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, culminating in a state of oxidative stress.

While direct studies on the redox cycling of 2-Methoxy-3-methyl-1,4-naphthoquinone are not extensively detailed in the reviewed literature, the behavior of structurally similar compounds provides significant insights. For instance, 2-Methoxy-1,4-naphthoquinone (B1202248) has been shown to increase intracellular ROS levels in A549 lung adenocarcinoma cells. This suggests that the methoxy (B1213986) group at the 2-position does not preclude the compound from participating in redox activities. The general mechanism for 1,4-naphthoquinones involves their ability to be easily reduced and re-oxidized under physiological conditions, catalyzing the transfer of electrons from cellular donors like NADPH or thiols to molecular oxygen. nih.gov

Table 1: Naphthoquinones and their Role in Oxidative Stress

| Compound | Observed Effect | Cellular System | Reference |

|---|---|---|---|

| 2-Methoxy-1,4-naphthoquinone | Increased intracellular ROS levels | A549 lung adenocarcinoma cells | |

| General 1,4-Naphthoquinones | Generation of superoxide, hydroxyl radicals, and hydrogen peroxide | General cellular systems | nih.gov |

The surge in intracellular ROS induced by compounds like this compound can trigger a cascade of cellular responses. These responses are often aimed at mitigating the oxidative damage but can also lead to programmed cell death, or apoptosis, if the stress is severe.

In the case of 2-Methoxy-1,4-naphthoquinone, the increased ROS generation has been directly linked to the induction of apoptosis in A549 lung cancer cells. This process was found to be mediated by the activation of the JNK and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are known to be responsive to cellular stress, including oxidative stress, and play a crucial role in regulating cell survival and death. The study demonstrated that the oxidative DNA damage caused by the increased ROS was the trigger for the activation of these signaling cascades.

Modulation of Cellular Signaling Pathways

Detailed studies on the modulation of major cellular signaling pathways by this compound are largely absent from the available scientific literature. While research exists for structurally similar compounds, the specific effects of the 3-methyl group on the compound's biological activity in these pathways have not been elucidated.

Mitogen-Activated Protein Kinase (MAPK) Pathway (JNK, p38 MAPK)

No specific studies detailing the effects of this compound on the MAPK signaling pathway, including the JNK and p38 MAPK subfamilies, were identified. In contrast, the related compound 2-Methoxy-1,4-naphthoquinone (MNQ) has been shown to induce apoptosis in lung adenocarcinoma cells through the JNK and p38 MAPK signaling pathways. researchgate.net However, this activity is specific to MNQ and cannot be assumed for its 3-methyl derivative.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

There is no available research that specifically investigates the modulatory role of this compound on the PI3K/Akt signaling pathway. Other naphthoquinones, such as plumbagin (B1678898), have been shown to interact with this pathway, but similar studies for the specified compound have not been published. science.gov

Nuclear Factor-κB (NF-κB) Signaling Pathway

The impact of this compound on the NF-κB signaling pathway remains uninvestigated in the available literature. While some plant extracts containing this compound may have effects on NF-κB, the specific contribution of this molecule has not been isolated or studied. scribd.com

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

There is no scientific evidence to describe the interaction between this compound and the STAT3 signaling pathway. Although other naphthoquinones have been documented to inhibit STAT3 activation, this specific compound has not been the subject of such research. science.gov

WNT Signaling Pathway

There is no specific information available in the existing literature detailing the effects of this compound on the WNT signaling pathway. While other naphthoquinone derivatives have been investigated for their impact on this critical cell signaling pathway, the role of the 3-methyl substituted variant remains uncharacterized.

Induction of Programmed Cell Death

The capacity of the general class of quinone compounds to induce programmed cell death, including apoptosis and autophagy, is a recognized aspect of their biological activity. nih.gov However, specific studies delineating these processes for this compound are limited.

Apoptosis Induction Pathways (e.g., Mitochondrial Pathway)

Currently, there are no dedicated studies that elucidate the specific apoptotic induction pathways activated by this compound. Research on other 1,4-naphthoquinone (B94277) derivatives has suggested that they may induce apoptosis in human cancer cells through a mitochondrial-dependent pathway. researchgate.net However, whether this compound acts via the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or other mechanisms has not been experimentally determined. General studies on quinones indicate they can induce apoptosis in cancer cells by activating the endogenous apoptotic pathway. nih.gov

Autophagy Modulation

The specific role of this compound in the modulation of autophagy has not been reported. While some related naphthoquinones and Vitamin K3 analogs have been shown to induce autophagy, this activity has not been confirmed for this compound itself. nih.govscience.gov

Impact on Cellular Structures and Functions

The interaction of this compound with specific cellular structures remains an area requiring further investigation.

Disruption of Fungal Membrane Permeability

There is no direct evidence to confirm that this compound disrupts fungal membrane permeability. Studies on the broader class of 1,4-naphthoquinones have shown that some derivatives can inhibit the growth of fungi like Candida albicans and influence cell membrane integrity. science.gov For instance, the related compound juglone (B1673114) has been observed to increase the permeability of bacterial cell membranes. nih.gov Despite these findings for analogous compounds, specific data for this compound is lacking.

Alteration of Cytoskeletal Functions

The effect of this compound on cytoskeletal functions has not been documented in the available scientific literature. Consequently, its potential to interfere with the dynamics of microtubules, actin filaments, or intermediate filaments is unknown.

Data on Investigated Mechanisms

| Section | Mechanism of Action | Specific Findings for this compound |

| 5.3.5 | WNT Signaling Pathway | No specific data available. |

| 5.4.1 | Apoptosis Induction Pathways | No specific studies available. |

| 5.4.2 | Autophagy Modulation | No specific data available. |

| 5.5.1 | Disruption of Fungal Membrane Permeability | No specific data available. |

| 5.5.2 | Alteration of Cytoskeletal Functions | No specific data available. |

Gene Expression Regulation

The regulation of gene expression is a critical mechanism through which cellular processes are controlled. The introduction of exogenous compounds can significantly alter these expression patterns, leading to various cellular outcomes. While research specifically detailing the effects of this compound on gene expression is not available in the current scientific literature, studies on the closely related compound 2-methoxy-1,4-naphthoquinone (MNQ) provide some insights into how this class of molecules may interact with cellular genetic machinery. It is crucial to note that the following findings pertain to MNQ and not this compound, and therefore should be interpreted with caution as the addition of a methyl group can alter the biological activity of a compound.

Upregulation/Downregulation of Apoptosis-Related Genes (e.g., p53, Mdm-2, Bcl-2)

Currently, there is no specific data available in published research that details the direct effects of this compound on the expression of key apoptosis-related genes such as p53, Mdm-2, and Bcl-2.

However, studies on other naphthoquinone derivatives have shown regulatory effects on these pathways. For instance, some 1,4-naphthoquinone derivatives have been observed to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins. nih.gov Research on 2-phenylamino-3-acyl-1,4-naphthoquinones in DU-145 cancer cells included the study of genes involved in apoptosis, such as Bcl-2, and cell cycle progression, such as TP53. mdpi.com Another study on 2-hydroxy-3-methyl anthraquinone (B42736) demonstrated its ability to induce apoptosis by promoting the expression of p53 and decreasing the Bcl-2/Bax ratio. nih.gov These findings in related compounds suggest a potential area of investigation for this compound.

A study on the broader effects of 2-methoxy-1,4-naphthoquinone (MNQ) in Raji cells indicated that upregulated genes were involved in apoptosis and tumor suppression, while downregulated genes were associated with anti-apoptosis. nih.gov This suggests that MNQ can modulate the genetic pathways controlling programmed cell death.

Transcriptomic and Proteomic Profiling in Response to Treatment

While transcriptomic and proteomic data specific to this compound are not available, extensive research has been conducted on the effects of 2-methoxy-1,4-naphthoquinone (MNQ) on various cell types, providing a glimpse into the potential molecular shifts induced by this class of compounds.

Transcriptomic Analysis:

A study involving MNQ-based carbon dots on Penicillium italicum revealed significant alterations in gene expression. A total of 601 differentially enriched genes were identified, which were co-mapped to disruptive activity on the cell cytoskeleton, glycolysis, and histone methylation. nih.gov In another context, comparative transcriptome analysis of Impatiens balsamina identified 50,786 differentially expressed genes across different tissues, which was instrumental in understanding the biosynthesis of MNQ. researchgate.net

Proteomic Analysis:

Proteomic profiling of human metastatic breast cancer cells (MDA-MB-231) treated with MNQ revealed significant modulation of the cell proteome. The expression of 19 proteins was downregulated, while 8 were upregulated. nih.gov These altered proteins were primarily associated with cytoskeletal functions and regulations, mRNA processing, protein modifications, and oxidative stress response. nih.gov Notably, two downregulated proteins, S100-A4 and laminin-binding protein, are known to be involved in metastasis. nih.gov

In the context of the fungus Penicillium italicum, label-free protein profiling identified 129 differentially expressed proteins upon treatment with MNQ. nih.gov These proteins were mainly related to energy generation, NADPH supply, oxidative stress, and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

The following interactive data table summarizes the key findings from transcriptomic and proteomic studies on the related compound, 2-methoxy-1,4-naphthoquinone (MNQ).

| Study Type | Organism/Cell Line | Key Findings | Reference |

|---|---|---|---|

| Transcriptomics | Penicillium italicum | 601 differentially enriched genes identified, affecting cell cytoskeleton, glycolysis, and histone methylation. | nih.gov |

| Transcriptomics | Impatiens balsamina | 50,786 differentially expressed genes identified in a study of MNQ biosynthesis. | researchgate.net |

| Proteomics | MDA-MB-231 (Human Breast Cancer) | 19 downregulated and 8 upregulated proteins. Affected pathways include cytoskeletal function, mRNA processing, and oxidative stress. | nih.gov |

| Proteomics | Penicillium italicum | 129 differentially expressed proteins. Affected pathways include energy generation, NADPH supply, and oxidative stress. | nih.gov |

| Gene Expression Analysis | Raji (Human Burkitt's Lymphoma) | Upregulated genes involved in apoptosis and tumor suppression; downregulated genes involved in anti-apoptosis. | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Efficacy

The specific substitution pattern of a methoxy (B1213986) group at the C2 position and a methyl group at the C3 position is a key determinant of the biological profile of 2-Methoxy-3-methyl-1,4-naphthoquinone. Studies on related analogs highlight the distinct contributions of each substituent. For instance, 2-methoxy-1,4-naphthoquinone (B1202248) has been investigated for its cytotoxic and anti-invasive properties against cancer cell lines. researchgate.net It has also demonstrated significant antibacterial activity. nih.gov

Separately, derivatives of 2-methyl-1,4-naphthoquinone (menadione) have been studied extensively. The length of the side-chain at the 3-position significantly impacts activity. A study involving novel 2-methyl-1,4-naphthoquinone derivatives found that those with C-14 and C-16 tails at the C3 position exhibited the highest in vitro bioactivity, suggesting an optimal lipophilicity for interaction with cellular targets. nih.gov Research on lawsone (2-hydroxy-1,4-naphthoquinone) derivatives further supports the importance of C2 and C3 substitutions, showing that 2-O-alkyl and 3-C-alkyl derivatives were among the most active compounds. mdpi.com The combination of the electron-donating methoxy group at C2 and the small alkyl methyl group at C3 in the parent compound creates a unique electronic and steric environment that influences its interaction with biological macromolecules.

The introduction of heteroatoms such as halogens, nitrogen, and sulfur at the C2 and C3 positions of the 1,4-naphthoquinone (B94277) nucleus has been a successful strategy for developing derivatives with enhanced and diverse biological activities. researchgate.net

Halogen Substitutions: Halogenated naphthoquinones often exhibit potent antifungal properties. researchgate.net Studies indicate that substituting the C3 position with a chlorine atom is particularly beneficial for antifungal activity. sciforum.net For example, 2-hydroxy-3-chloro-1,4-naphthoquinone and 2-ethylcarboxamido-3-chloro-1,4-naphthoquinone showed strong activity against Candida albicans. sciforum.net Similarly, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone was highly active against Candida krusei. researchgate.net The compound 2-methoxy-3-chloro-1,4-naphthoquinone, a close analog of the subject compound, was found to have potent anti-inflammatory and anti-allergic activities. researchgate.net

Nitrogen and Sulfur Substitutions: Incorporating nitrogen and sulfur into the naphthoquinone core has yielded compounds with significant anticancer activity. scielo.brresearchgate.net The bioisosteric replacement of an oxygen atom with sulfur at the C2 position has been shown to be a primary factor for the biological activity in certain series of derivatives. scielo.br The reaction of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles, including amines and thiols, is a common route to synthesize these analogs. scielo.brmdpi.com For example, a series of 2,3-(substituted)-1,4-naphthoquinone derivatives containing nitrogen and sulfur atoms were synthesized and showed cytotoxic effects against several human cancer cell lines. researchgate.net

| Derivative Class | Substituent Example | Position(s) | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Halogenated Naphthoquinones | -Cl | C3 | Potent antifungal activity | sciforum.net |

| Halogenated Naphthoquinones | 2-methoxy, 3-chloro | C2, C3 | Potent anti-inflammatory and anti-allergic activity | researchgate.net |

| Nitrogen-containing Naphthoquinones | -NH-R (e.g., aminophenyl) | C3 | Cytotoxic against cancer cell lines | scielo.br |

| Sulfur-containing Naphthoquinones | Bioisosteric substitution for oxygen | C2 | Enhanced antitumor activity | scielo.br |

| Nitrogen/Sulfur Hybrids | Thiazolopyrimidine ring fused | C2, C3 | Topoisomerase II/EGFR dual inhibition | nih.gov |

Pharmacophore Identification and Molecular Features for Activity

The 1,4-naphthoquinone skeleton is the fundamental pharmacophore, a molecular framework that is essential for biological activity. researchgate.net Its key features include a planar aromatic ring system and two electrophilic carbonyl groups. This arrangement facilitates critical molecular interactions, such as intercalation with DNA and redox cycling. scielo.br The ability of the quinone moiety to accept electrons and generate ROS is a primary mechanism behind its cytotoxic effects against cancer cells and pathogens. mdpi.com

For anticancer activity, molecular features that enhance interactions with specific enzyme targets are crucial. The substituents at the C2 and C3 positions act as functional groups that fine-tune the electronic properties of the quinone ring and provide specific steric and hydrogen-bonding interactions within a target's active site. For example, the incorporation of nitrogen or sulfur can lead to derivatives that form specific hydrogen bonds or coordinate with metal ions in the active sites of enzymes like topoisomerase II. scielo.br

Computational Chemistry Approaches in SAR

Computational methods are invaluable for elucidating the SAR of this compound and its analogs. Techniques such as molecular docking and quantum chemical calculations provide detailed insights into drug-receptor interactions and the intrinsic electronic properties of the molecules.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing information on binding affinity and key interactions. Naphthoquinone derivatives have been docked against several important therapeutic targets.

Topoisomerase II: This enzyme is a well-established target for anticancer drugs. nih.gov Docking studies have shown that 1,4-naphthoquinone derivatives can bind to the ATP-binding site of topoisomerase II, acting as catalytic inhibitors. scielo.br These studies revealed that the naphthoquinone core interacts with key amino acid residues, and substituents on the ring can form additional hydrogen bonds and hydrophobic interactions, thereby enhancing binding affinity. scielo.brresearchgate.net

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer, making PI3K a prime target for drug development. nih.gov Docking analyses of 2,3-disubstituted-1,4-naphthoquinone derivatives have suggested that these compounds can effectively bind to the catalytic site of PI3K, identifying them as promising candidates for therapies targeting this pathway. scielo.brresearchgate.net

SARS-CoV-2 Main Protease (Mpro or 3CLpro): As a crucial enzyme for viral replication, Mpro is a major target for anti-COVID-19 drugs. ukm.my While specific docking studies for this compound are not widely reported, numerous studies have docked other phytochemicals and natural products into the Mpro active site (PDB ID: 6LU7). researchgate.netnih.gov These studies consistently show that potent inhibitors form hydrogen bonds with key residues such as His41 and Cys145 in the catalytic dyad, and also interact with other residues like Glu166 and Phe140. nih.gov This provides a clear model for how a naphthoquinone scaffold could be optimized to inhibit this viral protease.

| Compound Class | Protein Target | PDB ID | Key Findings | Reference |

|---|---|---|---|---|

| 2,3-(Substituted)-1,4-naphthoquinones | Topoisomerase II | Not Specified | Identified as a potential therapeutic target; compounds showed favorable pharmacophoric conformation. | scielo.brresearchgate.net |

| 2,3-(Substituted)-1,4-naphthoquinones | PI3K | Not Specified | Identified as a potential therapeutic target, suggesting use against PI3K-related pathways in cancer. | scielo.brresearchgate.net |

| Naphthoquinone fused phosphonates | Topoisomerase II | Not Specified | Docking used to rationalize SAR for novel inhibitors. | |

| Various Phytochemicals | SARS-CoV-2 Main Protease | 6LU7 | Identified key interactions with catalytic residues (His41, Cys145) for potential inhibitors. | researchgate.net |

| 2-Methyl-1,4-naphthoquinone (2MNQ) | Breast cancer-related protein (1M17) | 1M17 | Exhibited high binding affinity with a binding energy of –7.2 kcal/mol. | researchgate.net |

DFT and TD-DFT are powerful quantum mechanical methods used to investigate the structural and electronic properties of molecules.

DFT analysis is employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For naphthoquinone derivatives, a smaller energy gap often correlates with higher reactivity, which can be linked to biological activity. DFT is also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, crucial for understanding interactions with biological molecules. nih.gov

TD-DFT analysis is used to simulate the electronic absorption spectra (UV-Vis) of molecules. scielo.br By predicting the wavelengths and intensities of electronic transitions, TD-DFT helps to understand the nature of these transitions (e.g., π→π* or n→π*), which are influenced by the substituents on the naphthoquinone ring. nih.gov This analysis provides insight into the intramolecular charge transfer characteristics of the compound, which can be vital for its mechanism of action, particularly in processes involving electron transfer. scielo.br Such studies have been successfully applied to various substituted naphthoquinones to correlate their electronic properties with experimental observations. scielo.brresearchgate.net

Future Research Directions and Translational Potential

Identification of Novel Molecular Targets

A primary direction for future research is the definitive identification of the molecular targets of 2-Methoxy-3-methyl-1,4-naphthoquinone. The biological activities of naphthoquinones are often attributed to two core mechanisms: their ability to undergo redox cycling to generate reactive oxygen species (ROS) and their function as electrophiles that can form covalent adducts with biological nucleophiles like proteins and DNA. nih.govmdpi.com

Initial studies on related naphthoquinones suggest several promising areas of investigation. For instance, many naphthoquinones are known to interact with DNA, either through intercalation or covalent binding, and to inhibit the function of topoisomerases, enzymes critical for managing DNA topology. nih.govmdpi.com A closely related compound, 2-methoxy-1,4-naphthoquinone (B1202248), has been shown to selectively suppress the expression of specific Protein Kinase C (PKC) isoforms, including PKC βI, δ, and ζ. selleckchem.com Given the structural similarity, it is plausible that this compound could engage similar targets.

Future studies should employ modern proteomics and chemical biology approaches, such as activity-based protein profiling and thermal proteome profiling, to globally identify protein binding partners in an unbiased manner. Validating these interactions will be crucial for understanding its mechanism of action and for identifying biomarkers of response in preclinical models.

Development of Advanced Synthetic Methodologies for Derivatives

The chemical tractability of the naphthoquinone scaffold is a significant advantage, allowing for the synthesis of a diverse library of derivatives to probe structure-activity relationships (SAR). nih.gov Advanced synthetic methodologies are key to efficiently generating these analogs.

Several strategies have been developed for the synthesis and functionalization of the this compound core. smolecule.com Regioselective functionalization is critical for creating specific derivatives. A notable example is the selective bromination of the 3-methyl group using N-bromosuccinimide (NBS) under light irradiation, which proceeds via a radical mechanism to yield 2-(bromomethyl)-3-methoxy-1,4-naphthoquinone without affecting the aromatic ring. smolecule.com This brominated intermediate serves as a versatile handle for introducing a wide range of nucleophiles to create novel derivatives.

Modern synthetic approaches focus on efficiency, selectivity, and sustainability. These include metal-mediated cross-coupling reactions, pericyclic reactions like the Diels-Alder reaction to construct the core ring system, and catalytic oxidation protocols that avoid harsh reagents. smolecule.comnih.govscirp.orgresearchgate.net

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Radical Bromination | Selective bromination of the 3-methyl group using NBS and a radical initiator. | High regioselectivity for the methyl position, preserving the aromatic core. | smolecule.com |

| Electrophilic Aromatic Substitution | Introduction of methyl and methoxy (B1213986) groups onto a 1,4-naphthoquinone (B94277) scaffold using reagents like methyl magnesium bromide and sodium methoxide (B1231860). | Fundamental and effective for building the core substitution pattern. | smolecule.com |

| Catalytic Oxidation | Oxidation of a corresponding naphthol precursor (e.g., 2-methoxy-3-methylnaphthol) to form the quinone. | Can be achieved with metal-free systems (e.g., hypervalent iodine reagents), offering a greener alternative. | smolecule.com |